N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c21-16-6-8-17(9-7-16)30(27,28)24-12-13-29-18(24)14-23-20(26)19(25)22-11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFCIPQVRQJVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazolidinone Ring Formation
The oxazolidinone scaffold is synthesized via cyclization of β-amino alcohols using triphosgene (bis(trichloromethyl) carbonate), a safer phosgene surrogate.
Procedure :
- β-Amino alcohol preparation :
- Cyclization :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | -10°C to 25°C |
| Time | 6 h |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 3:1) |
Amination of the Oxazolidinone Methyl Group
The hydroxymethyl group is converted to an amine via a Mitsunobu reaction:
Procedure :
- React oxazolidinone (1 eq) with phthalimide (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C.
- Reflux for 12 h, then hydrolyze with hydrazine hydrate in ethanol.
- Filter and concentrate to isolate the primary amine.
Synthesis of Intermediate B: Phenethyl-oxalyl Chloride
Oxalyl chloride is reacted with phenethylamine to form the reactive oxalyl chloride intermediate:
Procedure :
- Add oxalyl chloride (1.1 eq) dropwise to phenethylamine (1 eq) in DCM at -20°C.
- Stir for 2 h, then evaporate under reduced pressure.
Coupling of Intermediates A and B
Oxalamide Bond Formation
Procedure :
- Dissolve Intermediate A (1 eq) and Intermediate B (1.05 eq) in anhydrous DCM.
- Add pyridine (2 eq) as a base to scavenge HCl.
- Stir at 25°C for 4 h.
- Wash with 10% citric acid, 5% NaHCO₃, and brine.
- Dry over Na₂SO₄ and purify via recrystallization (ethanol/water).
Optimization Insights :
- Design of Experiments (DoE) : A central composite design revealed optimal stoichiometry (1:1.05 ratio) and reaction time (4 h).
- Side Reactions : Overcoupling is minimized by controlled addition of oxalyl chloride.
Characterization and Analytical Data
Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.35–4.20 (m, 2H, oxazolidinone-CH₂), 3.85 (t, J = 8.0 Hz, 1H, oxazolidinone-CH), 3.45 (q, J = 6.8 Hz, 2H, NHCH₂), 2.85 (t, J = 7.2 Hz, 2H, PhCH₂).
- HRMS (ESI+) : m/z calc. for C₁₉H₂₀BrN₃O₅S [M+H]⁺: 522.02, found: 522.03.
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Stepwise Coupling | 82 | 99 | 12.50 |
| One-Pot | 75 | 97 | 9.80 |
Trade-offs :
- Stepwise : Higher purity but requires intermediate isolation.
- One-Pot : Cost-effective but challenges in impurity control.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has diverse applications in various fields:
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties, including:
- Anti-inflammatory Activities : It has shown promise in modulating inflammatory pathways.
- Anticancer Properties : Preliminary studies indicate activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Biochemical Probing
It serves as a biochemical probe to study enzyme activities, particularly those involved in metabolic pathways. The oxazolidinone ring can form hydrogen bonds with active site residues of enzymes, facilitating the exploration of enzyme mechanisms and interactions.
Synthetic Chemistry
As a building block in organic synthesis, it can be utilized to create more complex molecules. Its ability to participate in various chemical reactions allows for the development of novel compounds with tailored properties.
Materials Science
The compound's unique properties make it suitable for developing new materials, including polymers and coatings with specific functionalities.
Case Studies and Research Findings
Several studies have investigated the biological activity and applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory Activity | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study 2 | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines, indicating potential for further development as an anticancer agent. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes, providing insights into its mechanism of action. |
Mechanism of Action
The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations :
Hydrogen Bonding and Crystallization
Hydrogen bonding patterns influence crystallization and stability. The sulfonyl group in the target compound acts as a strong hydrogen bond acceptor, while the oxalamide linker provides dual NH donors. This contrasts with:
- Compound from : The sulfonamide and chromenone groups create a complex hydrogen-bonding network, reflected in its higher melting point (175–178°C) .
Pharmacological Potential (Inferred from Structural Analogies)
- Antimicrobial Activity: Oxazolidinones (e.g., linezolid) are known antibiotics.
- Enzyme Inhibition : Sulfonamides often target carbonic anhydrase or proteases. The phenethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, differing from ’s fluorinated aromatic system .
Biological Activity
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound notable for its unique chemical structure, which includes oxazolidinone and oxalamide functionalities along with a bromophenyl sulfonyl group. This structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrN4O6S |
| Molecular Weight | 505.4 g/mol |
| CAS Number | 868980-93-2 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that compounds with oxazolidinone structures may exhibit anticancer properties. For instance, studies have shown that derivatives of oxazolidinones can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The presence of the bromophenyl sulfonyl group may enhance this activity through increased lipophilicity, allowing better membrane permeability.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. Similar sulfonamide derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. The specific interactions of this compound with these targets could lead to a reduction in inflammation.
Case Studies and Research Findings
- Synthesis and Structure : A study detailed the synthesis of similar compounds and their biological evaluation, confirming that modifications to the oxazolidinone structure can significantly influence biological activity. X-ray analysis was utilized to confirm the structures of synthesized derivatives .
- Biochemical Probes : The compound has been investigated as a biochemical probe to study enzyme activities, particularly those involved in metabolic pathways relevant to cancer and inflammation. Its unique structure allows for selective binding to target enzymes, facilitating the study of their mechanisms.
- Toxicological Assessments : In risk assessment frameworks, compounds like this compound are evaluated for their potential toxicity using databases such as ToxCast and ChEMBL. These assessments help in understanding the safety profile of new chemical entities before clinical trials .
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for characterizing the structural integrity of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, and how can contradictions in spectral data be resolved?
- Answer : Key methods include 1H/13C-NMR to confirm hydrogen/carbon environments (e.g., oxazolidin-2-yl methyl groups, sulfonyl-linked bromophenyl) and FT-IR to identify functional groups (e.g., C=O in oxalamide, S=O in sulfonyl). Contradictions in data, such as unexpected shifts in NMR signals, may arise from solvent effects, tautomerism, or impurities. Cross-validation with mass spectrometry (MS) and elemental analysis is essential. For example, in related oxazole derivatives, discrepancies in aromatic proton signals were resolved by comparing experimental data with computational predictions (DFT calculations) .
Q. What synthetic protocols are recommended for preparing this compound, and how can reaction yields be optimized?
- Answer : A multi-step synthesis is typical:
Sulfonylation : React 4-bromobenzenesulfonyl chloride with an oxazolidine precursor under reflux in aprotic solvents (e.g., toluene) .
Oxalamide coupling : Use oxalyl chloride or EDCI/HOBt-mediated coupling to link the sulfonylated oxazolidine to phenethylamine .
Yield optimization strategies include:
- Temperature control (e.g., avoiding decomposition of heat-sensitive intermediates).
- Catalytic additives (e.g., DMAP for acyl transfer reactions).
- Purification via column chromatography or recrystallization .
Q. How does the sulfonyl group influence the compound’s reactivity in downstream functionalization?
- Answer : The electron-withdrawing sulfonyl group stabilizes adjacent electrophilic centers, enabling selective reactions at the oxazolidine ring (e.g., nucleophilic substitution at the methylene position) or the oxalamide nitrogen. For example, sulfonyl groups in similar compounds facilitate regioselective halogenation or cross-coupling reactions .
Advanced Research Questions
Q. What strategies are effective for designing structural analogs to study structure-activity relationships (SAR) in pharmacological applications?
- Answer : Focus on modifying:
- Sulfonyl substituents : Replace bromophenyl with other aryl groups (e.g., nitro, methoxy) to assess electronic effects on target binding .
- Oxazolidine ring : Introduce heteroatoms (e.g., S or N) or alter ring size to modulate conformational flexibility .
- Phenethyl group : Vary alkyl chain length or incorporate bioisosteres (e.g., benzyl) to probe hydrophobic interactions.
Computational docking (e.g., AutoDock Vina) with target proteins (e.g., enzymes or receptors) can prioritize analogs for synthesis .
Q. How can contradictions in cytotoxicity data between in vitro and in vivo models be addressed?
- Answer : Discrepancies may stem from metabolic instability, poor bioavailability, or off-target effects. Methodological solutions include:
- Metabolic profiling : Use liver microsomes or CYP450 inhibitors to identify degradation pathways .
- Formulation optimization : Employ nanoencapsulation or prodrug strategies to enhance solubility and tissue penetration.
- Orthogonal assays : Validate cytotoxicity mechanisms (e.g., apoptosis vs. necrosis) via flow cytometry or caspase-3 activation assays .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets, and how do methodological choices affect model accuracy?
- Answer : Molecular dynamics (MD) simulations and QSAR models are commonly used. Key considerations:
- Force fields : AMBER or CHARMM for protein-ligand dynamics; OPLS for small molecules .
- Docking algorithms : Compare Glide (rigid docking) vs. Induced Fit (flexible docking) to account for binding-site plasticity.
Contradictions in predicted binding affinities often arise from incomplete sampling or overfitting. Cross-validation with experimental IC50/Kd values is critical .
Q. How can researchers resolve conflicting data on the compound’s stability under varying pH conditions?
- Answer : Perform accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products. pH-dependent hydrolysis of the sulfonyl or oxalamide groups can be modeled using Arrhenius kinetics. For example, oxazolidine rings in related compounds showed increased hydrolysis rates at pH < 3, requiring buffered formulations for in vivo studies .
Data Analysis & Experimental Design
Q. What statistical models are recommended for analyzing dose-response relationships in cytotoxicity studies?
- Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Account for variability via bootstrapping or Bayesian hierarchical models. For high-throughput data, machine learning (e.g., random forests) can identify confounding variables (e.g., solvent effects) .
Q. How should researchers design experiments to validate the compound’s mechanism of action when preliminary data conflicts with literature reports?
- Answer : Adopt a triangulation approach :
- Biochemical assays : Measure direct target engagement (e.g., enzyme inhibition).
- Genetic knockdown : Use siRNA/CRISPR to confirm target dependency.
- Proteomic profiling : Identify off-target effects via mass spectrometry-based pulldowns.
Contradictions may arise from differences in cell lines or assay conditions; replicate studies in multiple models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
